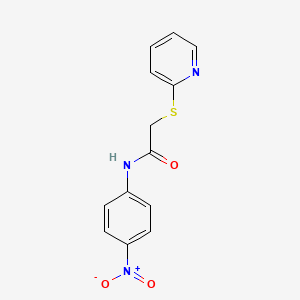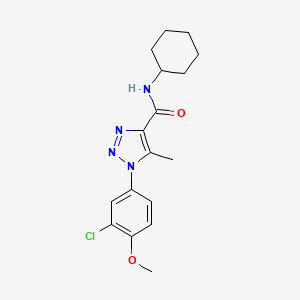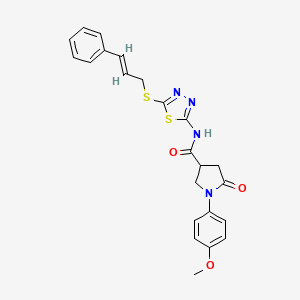
6,7-dimethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,7-dimethoxy-N-(4-methoxybenzyl)-4-quinazolinamine” is a chemical compound . It’s important to note that the exact properties and applications of this compound may vary depending on its specific structure .
Chemical Reactions Analysis
The chemical reactions involving “6,7-dimethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” are not explicitly mentioned in the sources I found .科学的研究の応用
Synthesis and Binding Studies
6,7-dimethoxy analogs have shown significant affinity in binding studies related to apamin-sensitive Ca2+-activated K+ channels. These studies highlight the compound's potential in modulating neurological processes and its use in designing ligands for specific ion channels. The quaternary ammonium derivatives of similar structures have demonstrated higher affinity compared to their tertiary amine counterparts, with modifications in the C-1 position showing varied effects on binding affinity. Electrophysiological studies further underline the compound's ability to block apamin-sensitive afterhyperpolarization in rat dopaminergic neurons, suggesting its relevance in neuroscience research (Graulich et al., 2006).
Antiproliferative and Antimicrobial Properties
Research involving Schiff bases derived from 1,3,4-thiadiazole compounds, including structures related to 6,7-dimethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine, has unveiled significant antiproliferative and antimicrobial properties. These compounds have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacteria. Their cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231 further positions them as potential candidates for chemotherapy drugs, aiming for efficient therapy strategies with minimal side effects (Gür et al., 2020).
Synthesis of Key Intermediates
The synthesis of related compounds, such as N-(3',5'-dimethyl- 4'-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine, outlines a method for creating key intermediates in the production of isoindolines. This research underscores the compound's utility in synthetic organic chemistry, particularly in the context of creating structures that could be pivotal in the development of new therapeutic agents (Raju et al., 2007).
Analytical Characterization
The analytical characterization of ortho-methoxybenzylated amphetamine-type designer drugs, including those structurally related to this compound, provides essential data for forensic and pharmaceutical sciences. Understanding these compounds' mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance data is crucial for drug analysis and safety assessments (Westphal et al., 2016).
Photolabile Protecting Groups
Studies on photolabile protecting groups, such as those involving brominated hydroxyquinoline, highlight the role of related compounds in developing novel methods for protecting sensitive functional groups in synthetic chemistry. These findings are relevant for designing more efficient synthetic routes in medicinal chemistry and drug development (Fedoryak & Dore, 2002).
特性
IUPAC Name |
6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-17-5-11-20(12-6-17)34(29,30)25-16-27-22-14-24(33-4)23(32-3)13-21(22)26(25)28-15-18-7-9-19(31-2)10-8-18/h5-14,16H,15H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAWLNXYNRTANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2888551.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2888553.png)
![1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B2888554.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2888557.png)
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)
![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2888561.png)






![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)